molecular formula C22H29N5O B11321370 4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B11321370
M. Wt: 379.5 g/mol
InChI Key: DPOMWNKGUVJREU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

(4-ethylphenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N5O/c1-3-18-6-8-19(9-7-18)21(28)26-14-12-25(13-15-26)20-16-17(2)23-22(24-20)27-10-4-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3

InChI Key

DPOMWNKGUVJREU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4

Origin of Product

United States

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